(5-Hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl) 2-methylbut-2-enoate
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Overview
Description
Ingenol 3-angelate 5,20-acetonide is a natural compound derived from the plant Euphorbia peplus. It belongs to the class of diterpenoids and has garnered significant attention due to its potent biological activities, particularly in the field of dermatology for the treatment of actinic keratosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ingenol 3-angelate 5,20-acetonide involves a high-yielding method that ensures the stereoconservative esterification of alcohols without isomerization. The process typically involves the use of ingenol as the starting material, which undergoes acetonide formation at positions 5 and 20, followed by esterification with angelic acid .
Industrial Production Methods: Industrial production of ingenol 3-angelate 5,20-acetonide is primarily based on the extraction from Euphorbia peplus, followed by chemical modifications to achieve the desired acetonide and angelate ester formations. The process is optimized to maintain high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Ingenol 3-angelate 5,20-acetonide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly at the ester moiety, can yield different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Esterification reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) are employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ingenol 3-angelate 5,20-acetonide, each with unique biological properties .
Scientific Research Applications
Ingenol 3-angelate 5,20-acetonide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying diterpenoid chemistry and synthetic methodologies.
Biology: The compound is studied for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Ingenol 3-angelate 5,20-acetonide is used in the treatment of actinic keratosis and has shown potential in anti-cancer therapies.
Industry: It is utilized in the development of pharmaceutical formulations and topical treatments
Mechanism of Action
Ingenol 3-angelate 5,20-acetonide exerts its effects through multiple mechanisms:
Activation of Protein Kinase C (PKC): The compound activates PKC, leading to the translocation of PKC-δ to the peri-nuclear membrane.
Induction of Cell Death: At high concentrations, the compound induces primary necrosis in tumor cells, followed by a robust inflammatory response dominated by neutrophils.
Modulation of Signaling Pathways: Ingenol 3-angelate 5,20-acetonide modulates the Ras/Raf/MAPK and p38 pathways, leading to apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Ingenol 3-angelate 5,20-acetonide is unique due to its specific esterification and acetonide formation, which confer distinct biological activities. Similar compounds include:
Ingenol 3-angelate: Lacks the acetonide formation, resulting in different biological properties.
Ingenol 5,20-acetonide: Does not have the angelate ester, affecting its activity.
Ingenol 3,20-dibenzoate: Another ester derivative with unique properties.
Ingenol 3-angelate 5,20-acetonide stands out due to its potent activation of PKC and its application in dermatological treatments, making it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
(5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl) 2-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFFIQHUWFISBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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